1-[3-(4-Ethylbenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide hydrochloride
Description
1-[3-(4-Ethylbenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide hydrochloride is a synthetic small molecule characterized by a quinoline core substituted with a 4-ethylbenzoyl group at position 3 and a methoxy group at position 5. A piperidine-4-carboxamide moiety is attached at position 4 of the quinoline, with the compound existing as a hydrochloride salt to enhance solubility and bioavailability.
Properties
IUPAC Name |
1-[3-(4-ethylbenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3.ClH/c1-3-16-4-6-17(7-5-16)24(29)21-15-27-22-9-8-19(31-2)14-20(22)23(21)28-12-10-18(11-13-28)25(26)30;/h4-9,14-15,18H,3,10-13H2,1-2H3,(H2,26,30);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBOFWPYXGZDCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCC(CC4)C(=O)N)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several classes of bioactive molecules, including quinoline derivatives, piperidine carboxamides, and 4-ethylbenzoyl-containing compounds. Below is a comparative analysis:
Key Comparative Insights
Quinoline vs. Purine/Piperidine Cores: The quinoline scaffold in the target compound may confer distinct electronic and steric properties compared to purine-based otenabant or simpler piperidine derivatives . Quinoline’s aromaticity and planar structure could enhance interactions with hydrophobic binding pockets.
Substituent Effects: 4-Ethylbenzoyl Group: Present in the target compound and analogs, this group likely contributes to lipophilicity and receptor binding. In tebufenozide, it facilitates insecticidal activity via ecdysone receptor agonism . 6-Methoxyquinoline: Compared to 6-fluoroquinoline in , the methoxy group increases electron density and may enhance metabolic stability .
Pharmacological Implications: Piperidine carboxamides (e.g., otenabant) are associated with central nervous system (CNS) targets , whereas quinoline derivatives often exhibit antimicrobial or anti-inflammatory properties . The target compound’s dual scaffold may bridge these applications.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
Methodological Answer:
- Solvent Selection: Use methanol-water mixtures (1:1 v/v) to enhance solubility and reaction efficiency.
- Reaction Conditions: Reflux at elevated temperatures (e.g., 80–100°C) for 2–4 hours to ensure complete conversion. Sodium acetate can act as a mild base to stabilize intermediates .
- Purification: Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) followed by recrystallization in ethanol or acetonitrile to achieve >95% purity.
Q. How can researchers ensure the purity of the compound post-synthesis?
Methodological Answer:
- Analytical Techniques:
- HPLC: Use a C18 reverse-phase column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) .
- NMR Spectroscopy: Confirm structural integrity via H and C NMR, focusing on quinoline (δ 8.5–9.0 ppm) and piperidine (δ 1.5–3.0 ppm) proton signals .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (e.g., [M+H] peak matching theoretical value).
Q. What spectroscopic techniques are essential for characterizing the compound?
Methodological Answer:
- FT-IR: Identify carbonyl (C=O, ~1680 cm) and methoxy (C-O, ~1250 cm) functional groups.
- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and intermolecular interactions (if single crystals are obtainable) .
Advanced Research Questions
Q. What methodologies resolve contradictions between computational predictions and experimental reactivity data?
Methodological Answer:
- Feedback Loops: Integrate quantum chemical calculations (e.g., DFT for transition state analysis) with experimental kinetic studies. Discrepancies in activation energies can be addressed by refining computational models using experimental rate constants .
- Statistical Design of Experiments (DoE): Apply factorial designs to isolate variables (e.g., temperature, catalyst loading) causing data inconsistencies .
Q. How can quantum chemical calculations predict reaction pathways for derivative synthesis?
Methodological Answer:
- Reaction Path Search: Use software like Gaussian or ORCA to simulate intermediates and transition states. For example, calculate the energy barrier for nucleophilic attack on the 4-ethylbenzoyl group to prioritize feasible pathways .
- Solvent Effects: Include implicit solvent models (e.g., PCM) to adjust for polarity-driven stabilization of charged intermediates.
Q. What strategies are effective in studying the compound’s interaction with biological receptors?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding poses with target receptors (e.g., serotonin or kinase receptors). Validate with mutagenesis studies on key binding residues .
- In Vitro Assays: Radioligand binding assays (e.g., H-labeled analogs) to determine values under varying pH and ionic conditions .
Q. How can machine learning optimize synthetic routes for this compound?
Methodological Answer:
- Data-Driven Models: Train neural networks on reaction databases (e.g., Reaxys) to predict optimal catalysts or solvents. For example, prioritize Pd/C for hydrogenation steps based on yield patterns .
- Active Learning: Iteratively refine models by incorporating failed experimental outcomes to improve accuracy.
Q. What challenges arise in elucidating metabolic pathways, and how can isotopic labeling address them?
Methodological Answer:
- Stable Isotope Tracers: Synthesize C-labeled analogs to track metabolic fate via LC-MS/MS. Focus on hepatic microsomal incubations to identify primary oxidation sites (e.g., methoxy or piperidine groups) .
- Challenges: Differentiate between phase I (oxidation) and phase II (glucuronidation) metabolites using enzymatic inhibition assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
